molecular formula C12H9F2N3 B1492666 2-(1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)acetonitrile CAS No. 2098135-83-0

2-(1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)acetonitrile

Cat. No. B1492666
M. Wt: 233.22 g/mol
InChI Key: HPEZSWYWJOXHAM-UHFFFAOYSA-N
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Description

“2-(1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)acetonitrile” is a complex organic compound. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . The compound also has a phenyl group attached to the pyrazole ring, and a difluoromethyl group attached to one of the nitrogen atoms in the pyrazole ring . The nitrile group is attached to the carbon atom adjacent to the pyrazole ring .


Synthesis Analysis

The synthesis of such compounds often involves difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .


Molecular Structure Analysis

The molecular structure of “2-(1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)acetonitrile” is characterized by a pyrazole ring, a phenyl group, a difluoromethyl group, and a nitrile group . The pyrazole ring and the phenyl group contribute to the aromaticity of the compound, while the difluoromethyl group and the nitrile group introduce polarity .


Chemical Reactions Analysis

The chemical reactions involving “2-(1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)acetonitrile” could be quite diverse, depending on the reaction conditions and the reagents used . For instance, it could undergo further functionalization reactions, such as halogenation, nitration, or sulfonation, under appropriate conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)acetonitrile” would depend on its molecular structure . The presence of the difluoromethyl group and the nitrile group would make the compound polar, and hence, it would be expected to have good solubility in polar solvents .

Future Directions

The future directions in the research of “2-(1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)acetonitrile” could involve exploring its potential biological activities, developing more efficient synthetic routes, and studying its reactivity towards various functionalization reactions .

properties

IUPAC Name

2-[2-(difluoromethyl)-5-phenylpyrazol-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N3/c13-12(14)17-10(6-7-15)8-11(16-17)9-4-2-1-3-5-9/h1-5,8,12H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEZSWYWJOXHAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)CC#N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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